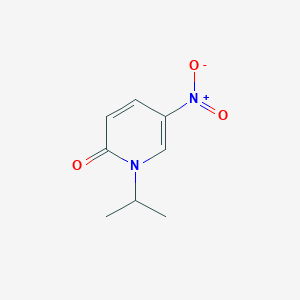

1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone

Description

Significance of Pyridinone Frameworks in Contemporary Organic Chemistry and Materials Science

Pyridinone scaffolds are a class of six-membered nitrogen-containing heterocycles that hold a privileged position in organic and medicinal chemistry. nih.govrsc.org Their structure, which includes both hydrogen bond donor (N-H) and acceptor (C=O) functionalities, allows for versatile interactions with biological targets. nih.govfrontiersin.org This has led to their widespread application in fragment-based drug design, biomolecular mimetics, and as kinase hinge-binding motifs. nih.gov The physicochemical properties of the pyridinone core, such as polarity and lipophilicity, can be readily manipulated through functionalization at various positions on the ring (N1, C3, C5, and C6), making it an attractive scaffold for developing novel therapeutic agents. nih.govfrontiersin.org

The significance of the pyridinone framework is underscored by its presence in numerous FDA-approved drugs with a wide array of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and cardiotonic effects. nih.govfrontiersin.org This structural motif is a key component in molecules designed to target specific enzymes and receptors, demonstrating its utility in addressing various diseases. nih.gov Beyond pharmaceuticals, pyridinone derivatives are also gaining attention in materials science, where they are employed as specialized ligands in organometallic chemistry, particularly in palladium-catalyzed C-H activation reactions, highlighting their expanding role in the development of novel catalytic systems. acs.org

Table 1: Examples of Marketed Drugs Containing the Pyridinone Scaffold

| Drug Name | Therapeutic Application |

|---|---|

| Milrinone | Cardiotonic Agent |

| Pirfenidone | Anti-inflammatory / Anti-fibrotic |

| Ciclopirox | Antifungal Agent |

| Deferiprone | Iron Chelator |

| Doravirine | Anti-HIV (NNRTI) |

Unique Structural Characteristics of 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone and its N-Isopropyl and Nitro Group Features

The molecular structure of 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone is defined by a 2-pyridone ring substituted at the nitrogen atom with a bulky isopropyl group and at the C5-position with a strongly electron-withdrawing nitro group. This specific arrangement of functional groups confers distinct chemical properties that are central to its role in advanced chemical research.

Table 2: Physicochemical Properties of 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone

| Property | Value |

|---|---|

| Molecular Formula | C8H10N2O3 |

| Molecular Weight | 182.18 g/mol |

| Canonical SMILES | CC(C)N1C=C(C=C(C1=O)N+[O-]) |

| IUPAC Name | 1-(propan-2-yl)-5-nitropyridin-2(1H)-one |

The N-isopropyl group introduces significant steric bulk around the nitrogen atom. Steric effects arise from the spatial arrangement of atoms and can influence the shape, conformation, and reactivity of molecules. wikipedia.org In this case, the isopropyl group can hinder the approach of reactants to the nitrogen atom and adjacent positions on the ring, thereby influencing the regioselectivity of certain reactions. nih.gov Furthermore, N-alkyl groups can affect the electronic properties and solubility of the heterocyclic system. openmedicinalchemistryjournal.com

The nitro group (–NO2) at the 5-position is a powerful electron-withdrawing group, which profoundly impacts the electronic character of the pyridinone ring. nih.gov It significantly reduces the electron density of the aromatic system, making the ring highly electron-deficient. This deactivation makes the compound less susceptible to electrophilic aromatic substitution. nih.gov Conversely, it strongly activates the ring for nucleophilic aromatic substitution (SNAr) reactions, particularly at the positions ortho and para to the nitro group (C4 and C6). nih.govyoutube.com The nitro group stabilizes the negative charge in the Meisenheimer-type intermediate formed during nucleophilic attack, facilitating the substitution. nih.govyoutube.com

Overview of Nitropyridinone Chemistry within Heterocyclic Compound Research

Nitropyridinones are a well-established class of compounds within the broader field of heterocyclic chemistry, primarily utilized as versatile synthetic intermediates. sciforum.netmdpi.com Their chemistry is dominated by the electronic influence of the nitro group, which renders the pyridone ring highly electrophilic.

The synthesis of nitropyridinones typically involves the direct nitration of a parent pyridinone ring using strong nitrating agents, such as a mixture of concentrated nitric and sulfuric acids. google.comprepchem.com The position of nitration is governed by the existing substituents on the ring.

The reactivity of nitropyridinones is characterized by their susceptibility to nucleophilic attack. nih.gov They readily participate in nucleophilic aromatic substitution reactions, where a suitable nucleophile displaces a leaving group (such as a halide) or, in some cases, hydrogen (in Vicarious Nucleophilic Substitution). nih.govnih.gov The nitro group itself can also be the target of reduction to form aminopyridinones, which are valuable precursors for further functionalization.

A particularly interesting aspect of nitropyridinone chemistry is their use in cycloaddition reactions and ring transformations. nih.gov As electron-deficient systems, 5-nitropyridones can act as dienophiles in Diels-Alder reactions, reacting with electron-rich dienes to form complex fused aza-heterocycles. nih.gov These reactions often proceed with subsequent elimination of nitrous acid to yield aromatized products. nih.gov The strong electron-withdrawing nature of the nitro group also activates the scaffold for nucleophilic attack that can initiate ring-opening and subsequent recyclization cascades, providing access to different heterocyclic systems. nih.gov For instance, 1-substituted nitropyridones react with nucleophiles like ethyl isocyanoacetate to afford pyrrolopyridine derivatives through a mechanism involving nucleophilic addition followed by cyclization and aromatization. nih.gov

Positioning of 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone within Advanced Synthetic Methodologies and Reactivity Studies

1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone is positioned in modern chemical research as a valuable substrate for developing and understanding advanced synthetic methods and for studying the reactivity of electron-deficient heterocyclic systems. nih.gov

Its synthesis would likely follow established routes for N-alkylated pyridones, which include the alkylation of a pre-formed 5-nitro-2-pyridone anion with an isopropyl halide or a related electrophile. acs.org Alternatively, the nitration of 1-(1-methylethyl)-2(1H)-pyridinone could be explored. The development of efficient and regioselective methods for the synthesis of such specifically substituted pyridones is an active area of research, employing techniques like palladium-catalyzed reactions to construct the core or functionalize it. nih.govacs.orgresearchgate.net

In reactivity studies, this compound serves as an excellent model for investigating nucleophilic aromatic substitution on an electron-deficient pyridone ring. youtube.combyjus.com The presence of the C5-nitro group makes the C4 and C6 positions highly susceptible to attack by various nucleophiles. nih.gov Researchers can use this substrate to explore the scope of different nucleophiles, study the kinetics and mechanisms of these reactions, and understand the influence of the N-isopropyl group on reaction rates and outcomes. nih.gov Its electron-deficient nature also makes it a candidate for cycloaddition reactions, serving as a building block for constructing more complex, polycyclic nitrogen-containing molecules. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C8H10N2O3 |

|---|---|

Molecular Weight |

182.18 g/mol |

IUPAC Name |

5-nitro-1-propan-2-ylpyridin-2-one |

InChI |

InChI=1S/C8H10N2O3/c1-6(2)9-5-7(10(12)13)3-4-8(9)11/h3-6H,1-2H3 |

InChI Key |

NBQZCNOPOWSHOU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=C(C=CC1=O)[N+](=O)[O-] |

Origin of Product |

United States |

Reactivity and Mechanistic Chemistry of 1 1 Methylethyl 5 Nitro 2 1h Pyridinone

Reactions of the Nitro Group in 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone

The presence of the nitro group at the C5 position significantly influences the reactivity of the pyridinone ring. This electron-withdrawing moiety deactivates the ring towards electrophilic attack and activates it for nucleophilic substitution. Furthermore, the nitro group itself can undergo various transformations, most notably reduction to an amino group.

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, providing access to a wide range of functionalities. For 1-(1-methylethyl)-5-nitro-2(1H)-pyridinone, this reaction yields the corresponding 5-amino-1-(1-methylethyl)-2(1H)-pyridinone. While specific studies on this exact compound are not extensively documented, the reduction of aromatic and heteroaromatic nitro groups is a well-established area of chemistry. Several methods can be employed for this transformation, with the choice of reagent depending on the desired selectivity and the presence of other functional groups.

Commonly employed methods for the reduction of nitroarenes that are applicable to 1-(1-methylethyl)-5-nitro-2(1H)-pyridinone include:

Catalytic Hydrogenation: This is one of the most common and efficient methods for nitro group reduction. The reaction is typically carried out using a heterogeneous catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, under a hydrogen atmosphere. The choice of solvent can vary, with alcohols like ethanol (B145695) or methanol (B129727) being common. This method is generally clean and provides high yields of the corresponding amine.

Metal-Acid Reductions: A classic method for nitro group reduction involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl) or acetic acid. These reactions are robust and effective, though they often require stoichiometric amounts of the metal and can generate significant amounts of metal waste.

Transfer Hydrogenation: This method utilizes a hydrogen donor, such as hydrazine (B178648), ammonium (B1175870) formate (B1220265), or cyclohexene, in the presence of a catalyst (e.g., Pd/C). It offers a convenient alternative to using gaseous hydrogen.

Chemical Reductants: Other chemical reductants like sodium dithionite (B78146) (Na2S2O4) or tin(II) chloride (SnCl2) can also be used for the reduction of nitro groups. These reagents are often employed when other reducible functional groups are present in the molecule and chemoselectivity is required.

The resulting 5-amino-1-(1-methylethyl)-2(1H)-pyridinone is a valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals and materials. The amino group can be further functionalized through diazotization, acylation, alkylation, and other common reactions of aromatic amines.

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Conditions | Advantages | Disadvantages |

| H₂/Pd-C | H₂ gas, solvent (e.g., EtOH, EtOAc) | High yield, clean reaction, catalyst can be recycled | Requires specialized equipment for handling H₂ gas, may reduce other functional groups |

| Fe/HCl or Fe/NH₄Cl | Acidic or neutral aqueous conditions | Inexpensive, effective | Stoichiometric amounts of metal required, workup can be tedious |

| SnCl₂·2H₂O | Acidic conditions (e.g., HCl) | Mild conditions, good for sensitive substrates | Stoichiometric amounts of tin salts produced |

| Na₂S₂O₄ | Aqueous or biphasic systems | Mild, can be selective for the nitro group | Can sometimes lead to over-reduction or side products |

| Ammonium formate/Pd-C | Transfer hydrogenation, mild conditions | Avoids the use of H₂ gas, generally high yielding | The cost of ammonium formate and catalyst can be a factor |

The electron-withdrawing nature of the nitro group, coupled with the inherent electron deficiency of the pyridinone ring, makes the C5 position of 1-(1-methylethyl)-5-nitro-2(1H)-pyridinone susceptible to nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile attacks the carbon atom bearing the nitro group, leading to its displacement.

For an SNAr reaction to occur, the aromatic ring must be activated by one or more strong electron-withdrawing groups, and there must be a good leaving group. The nitro group is an excellent activating group, and it can also function as a leaving group, although this is less common than for halogens. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate.

Alkoxides and Phenoxides: Reagents like sodium methoxide (B1231860) (NaOCH₃) or sodium phenoxide (NaOPh) could potentially replace the nitro group to form the corresponding 5-methoxy or 5-phenoxy derivatives.

Amines: Primary and secondary amines can act as nucleophiles to displace the nitro group, leading to the formation of 5-amino-substituted pyridinones.

Thiolates: Sulfur nucleophiles, such as sodium thiophenoxide (NaSPh), are often effective in SNAr reactions.

The feasibility and rate of these reactions would depend on the nature of the nucleophile, the solvent, and the reaction temperature. The presence of the N-isopropyl group may exert some steric influence on the approach of the nucleophile.

The 2-pyridinone ring can participate in cycloaddition reactions, acting as either a diene or a dienophile depending on the substituents and the reaction partner. The presence of a strong electron-withdrawing group like the nitro group at the C5 position significantly influences this reactivity.

In the case of 1-(1-methylethyl)-5-nitro-2(1H)-pyridinone, the electron-deficient nature of the C5-C6 double bond makes it a good dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. When reacted with electron-rich dienes, such as 2,3-dimethyl-1,3-butadiene, 5-nitro-2-pyridones can undergo a regioselective Diels-Alder reaction. This reaction typically involves the diene adding across the C5 and C6 positions of the pyridinone ring. The initial cycloadduct can then undergo further transformations, such as the elimination of nitrous acid (HNO₂), to yield a quinolone derivative. This provides a valuable synthetic route to this important class of heterocyclic compounds.

The general scheme for this type of reaction is as follows:

[4+2] Cycloaddition: The electron-rich diene adds to the electron-poor C5-C6 double bond of the 5-nitro-2-pyridinone.

Elimination: The resulting bicyclic intermediate can eliminate nitrous acid, leading to aromatization and the formation of a stable quinolone ring system.

The N-isopropyl group at the 1-position of the pyridinone would be retained in the final quinolone product. The specific conditions for such a reaction would likely involve heating the reactants in a suitable solvent. The regioselectivity and stereoselectivity of the Diels-Alder reaction would be influenced by both electronic and steric factors.

Electrophilic and Nucleophilic Reactions of the Pyridinone Ring System

The pyridinone ring in 1-(1-methylethyl)-5-nitro-2(1H)-pyridinone exhibits a complex reactivity pattern due to the presence of the electron-withdrawing nitro group and the amide functionality within the ring.

Electrophilic aromatic substitution (EAS) reactions on the pyridinone ring of 1-(1-methylethyl)-5-nitro-2(1H)-pyridinone are expected to be significantly disfavored. The pyridinone ring itself is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing nature of the ring nitrogen and the carbonyl group. The presence of an additional, powerful electron-withdrawing nitro group at the C5 position further deactivates the ring towards electrophilic attack.

Therefore, reactions such as halogenation (e.g., with Br₂/FeBr₃), sulfonation (e.g., with fuming H₂SO₄), and Friedel-Crafts alkylation or acylation are unlikely to proceed under standard conditions. The high energy of the cationic intermediate (Wheland intermediate) that would be formed upon electrophilic attack makes these reactions energetically unfavorable. If any reaction were to occur under forcing conditions, it would likely be non-selective and result in low yields.

The carbonyl group at the C2 position of the pyridinone ring is an electrophilic center and can, in principle, undergo nucleophilic addition. The reactivity of this carbonyl group is influenced by the electronic effects of the substituents on the ring. The electron-withdrawing nitro group at C5 would be expected to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to an unsubstituted 2-pyridinone.

Potential nucleophiles for addition to the carbonyl group include:

Organometallic Reagents: Strong nucleophiles such as Grignard reagents (RMgX) or organolithium reagents (RLi) could potentially add to the carbonyl group. This would lead to the formation of a tetrahedral intermediate, which upon acidic workup would yield a 2-hydroxy-2-substituted-dihydropyridinone derivative.

Hydride Reagents: Reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) could reduce the carbonyl group to a hydroxyl group, although the conditions would need to be carefully controlled to avoid reduction of the nitro group.

It is important to note that the aromaticity of the pyridinone ring provides a significant stabilizing effect. Nucleophilic addition to the carbonyl group would disrupt this aromaticity, which is an energetically unfavorable process. Therefore, such reactions may require forcing conditions to overcome this energy barrier. The initial adduct may also be prone to rearrangement or elimination reactions to restore a more stable electronic configuration.

Functionalization and Transformations of the N-Isopropyl Group

The N-isopropyl group of 1-(1-methylethyl)-5-nitro-2(1H)-pyridinone, while generally stable, can undergo specific transformations, primarily through oxidation or free-radical pathways. These reactions allow for the modification of the alkyl substituent, providing routes to novel derivatives.

Oxidation: The tertiary carbon-hydrogen bond on the isopropyl group is a potential site for oxidation. Under controlled conditions using specific oxidizing agents, this position can be hydroxylated. For instance, selective oxidation of C(sp³)–H bonds in nitrogen-containing molecules has been achieved using iron catalysts in the presence of a Brønsted or Lewis acid. nih.gov This strategy involves the complexation of the nitrogen atom to electronically deactivate the heterocyclic ring and direct oxidation to remote C-H bonds. nih.gov Another approach involves ruthenium-catalyzed oxidation, which has been employed for the synthesis of N-diazenyllactams from the corresponding N-heterocycles. rsc.org

Free-Radical Halogenation: The N-isopropyl group can also be functionalized via free-radical halogenation. wikipedia.orglscollege.ac.in This reaction typically proceeds under UV light or with a radical initiator and involves the abstraction of a hydrogen atom from the alkyl group by a halogen radical, followed by reaction with a halogen molecule. wikipedia.orglibretexts.org The tertiary hydrogen on the isopropyl group is particularly susceptible to abstraction due to the relative stability of the resulting tertiary radical. This method can be used to introduce a halogen atom, which can then serve as a leaving group for subsequent nucleophilic substitution reactions, further expanding the synthetic utility. N-Bromosuccinimide (NBS) is a common reagent for selective benzylic and allylic bromination, but similar principles can be applied to activate C-H bonds adjacent to other functionalities under the right conditions. chadsprep.com

The following table summarizes potential functionalization reactions of the N-isopropyl group.

| Reaction Type | Reagents and Conditions | Major Product | Plausible Yield |

| Oxidation (Hydroxylation) | Fe(PDP) catalyst, HBF₄, Oxidant (e.g., H₂O₂) | 1-(1-Hydroxy-1-methylethyl)-5-nitro-2(1H)-pyridinone | Moderate |

| Free-Radical Bromination | N-Bromosuccinimide (NBS), UV light or AIBN (initiator), CCl₄ | 1-(1-Bromo-1-methylethyl)-5-nitro-2(1H)-pyridinone | Moderate to Good |

| Free-Radical Chlorination | Cl₂, UV light | 1-(1-Chloro-1-methylethyl)-5-nitro-2(1H)-pyridinone | Variable |

This is an interactive data table based on generalized reactions for N-alkyl heterocycles.

Photochemical Reactivity of Nitropyridinone Compounds

The photochemical behavior of nitropyridinone compounds is largely governed by the nitro group, which possesses low-lying n→π* and π→π* electronic transitions. Upon absorption of UV light, the nitro group can be excited to a reactive state, leading to a variety of chemical transformations.

The primary photochemical process for nitroaromatic compounds is often photoreduction. In the presence of a hydrogen-donating solvent or a reducing agent, the excited nitro group can be reduced to a nitroso, hydroxylamino, or amino group. The specific product depends on the reaction conditions, including the wavelength of light, the solvent, and the nature of the reducing agent.

Another potential photochemical pathway for 1-(1-methylethyl)-5-nitro-2(1H)-pyridinone is cycloaddition. Photochemical [2+2] cycloadditions between two alkene-containing molecules to form a cyclobutane (B1203170) ring are known to occur upon irradiation with ultraviolet light. libretexts.org While thermal [4+2] Diels-Alder reactions are more common for pyridinones (see section 3.5), photochemical activation can open up different cycloaddition pathways. wikipedia.orgyoutube.com The electron-deficient nature of the nitropyridinone ring could make it a suitable partner in such reactions with electron-rich alkenes under photochemical conditions. youtube.com

Mechanistic Investigations of Key Reactions

The reactivity of the 1-(1-methylethyl)-5-nitro-2(1H)-pyridinone ring is dominated by its electron-deficient character, making it susceptible to nucleophilic attack and an active participant in cycloaddition reactions.

Cycloaddition Reactions: The pyridinone ring, particularly due to the electron-withdrawing nitro group, can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. libretexts.org In this concerted, pericyclic reaction, the pyridinone (dienophile) reacts with a conjugated diene. libretexts.orglibretexts.org The mechanism involves the simultaneous formation of two new sigma bonds from the interaction of the frontier molecular orbitals of the diene (Highest Occupied Molecular Orbital - HOMO) and the dienophile (Lowest Unoccupied Molecular Orbital - LUMO). libretexts.org The electron-withdrawing nitro group lowers the energy of the LUMO of the pyridinone, facilitating the reaction with electron-rich dienes. The reaction proceeds through a single, cyclic transition state. libretexts.org

Nucleophilic Attack: The positions ortho and para to the nitro group on the pyridinone ring are activated towards nucleophilic attack. A nucleophile can attack the electron-deficient carbon atoms of the ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The negative charge in this intermediate is delocalized over the pyridinone ring and onto the oxygen atoms of the nitro group. The fate of this intermediate depends on the reaction conditions and the presence of a leaving group. If a suitable leaving group is present, a nucleophilic aromatic substitution (SNAr) reaction can occur. In the absence of a good leaving group, the intermediate may be protonated or participate in other transformations, such as ring-opening reactions. researchgate.net The mechanism of nucleophilic attack can be either stepwise, proceeding through the distinct Meisenheimer intermediate, or concerted, depending on the nature of the nucleophile, the solvent, and the specific substitution pattern of the pyridinone. nih.gov

Advanced Spectroscopic and Structural Elucidation for Mechanistic Insights of 1 1 Methylethyl 5 Nitro 2 1h Pyridinone

Application of Advanced NMR Spectroscopy for Configurational and Conformational Analysis

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural determination of 1-(1-methylethyl)-5-nitro-2(1H)-pyridinone in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments allows for the complete assignment of all proton and carbon signals and provides insights into the molecule's configuration and preferred conformation.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridinone ring and the isopropyl substituent. The electron-withdrawing effect of the nitro group at the C5 position would cause a significant downfield shift for the adjacent protons (H4 and H6). Similarly, the ¹³C NMR spectrum provides chemical shift data for each unique carbon atom, with the carbonyl carbon (C2) appearing significantly downfield.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons on the pyridinone ring. For instance, a correlation would be expected between H3 and H4, and between H4 and H6.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for conformational analysis, for example, to determine the preferred orientation of the isopropyl group relative to the pyridinone ring.

The following table outlines the predicted NMR data for 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone, based on analysis of similar pyridone structures. chemicalbook.commdpi.comchemicalbook.com

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| H3 | ~6.5 - 6.7 | ~105 - 110 | C2, C4, C5 |

| H4 | ~8.2 - 8.4 | ~135 - 140 | C2, C3, C5, C6 |

| H6 | ~8.8 - 9.0 | ~145 - 150 | C2, C4, C5 |

| CH (isopropyl) | ~4.8 - 5.2 (septet) | ~50 - 55 | C2, C6, CH₃ |

| CH₃ (isopropyl) | ~1.4 - 1.6 (doublet) | ~20 - 25 | CH |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

The crystal structure would be expected to show a largely planar pyridinone ring. The nitro group's orientation relative to the ring and the conformation of the isopropyl group would be definitively established. Analysis of the crystal packing can reveal intermolecular interactions, such as hydrogen bonds, dipole-dipole interactions, and π-π stacking, which govern the solid-state properties of the compound. researchgate.net While direct C-H···N or C-H···O hydrogen bonds involving the pyridinone ring or nitro group might be present, π-π stacking interactions between the aromatic rings of adjacent molecules are also plausible. nih.gov

Based on crystallographic data from analogous thiazolopyridine and pyridylpyrazole structures, the following parameters can be anticipated. nih.govresearchgate.net

| Parameter | Expected Value |

| C2=O Bond Length | ~1.22 - 1.25 Å |

| N5-O (Nitro) Bond Length | ~1.20 - 1.23 Å |

| C5-N (Nitro) Bond Length | ~1.45 - 1.48 Å |

| Ring C-C Bond Lengths | ~1.36 - 1.42 Å |

| Ring C-N Bond Lengths | ~1.35 - 1.39 Å |

| Intermolecular Interactions | C-H···O hydrogen bonds, π-π stacking |

High-Resolution Mass Spectrometry for Reaction Pathway Analysis and Product Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact mass of a molecule with high precision (typically to four or five decimal places). alevelchemistry.co.uk This allows for the unambiguous determination of the elemental formula of the parent ion and any subsequent fragment ions. For 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone (C₈H₁₀N₂O₃), HRMS can confirm its elemental composition by matching the experimentally measured mass to the theoretically calculated mass. rsc.orgresearchgate.net

In addition to molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments coupled with HRMS are used to study fragmentation pathways. xmu.edu.cn By inducing fragmentation of the parent ion and analyzing the exact masses of the resulting fragments, it is possible to deduce the structure of the original molecule and identify products in a reaction mixture. researchgate.net Plausible fragmentation pathways for this compound could include the loss of the nitro group (NO₂), cleavage of the isopropyl group, or loss of carbon monoxide (CO) from the pyridinone ring.

| Ion | Formula | Calculated Exact Mass (m/z) | Proposed Fragmentation |

| [M]⁺ | [C₈H₁₀N₂O₃]⁺ | 182.0691 | Molecular Ion |

| [M - NO₂]⁺ | [C₈H₁₀NO]⁺ | 136.0762 | Loss of nitro group |

| [M - C₃H₇]⁺ | [C₅H₃N₂O₃]⁺ | 139.0144 | Loss of isopropyl radical |

| [M - CO]⁺ | [C₇H₁₀N₂O₂]⁺ | 154.0742 | Loss of carbon monoxide |

Vibrational Spectroscopy for Functional Group Characterization and Reaction Monitoring

Vibrational spectroscopy, comprising Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. These two techniques are complementary; vibrations that are strong in FTIR are often weak in Raman, and vice versa. spectroscopyonline.comsurfacesciencewestern.com

For 1-(1-methylethyl)-5-nitro-2(1H)-pyridinone, key vibrational bands would confirm the presence of the carbonyl, nitro, and isopropyl groups.

Nitro Group (NO₂): This group gives rise to two distinct, strong stretching vibrations in the IR spectrum: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber. nih.gov

Carbonyl Group (C=O): The C=O stretch of the pyridinone ring is expected to produce a very strong and sharp absorption band in the IR spectrum.

C-H Bonds: Vibrations corresponding to the C-H bonds of the aromatic ring and the aliphatic isopropyl group will also be present.

These characteristic frequencies can be used to monitor the progress of a reaction, for instance, by observing the appearance or disappearance of a specific functional group's signal.

| Functional Group | Vibrational Mode | Expected FTIR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

| C=O (Amide) | Stretching | 1650 - 1690 (Strong) | 1650 - 1690 (Medium) |

| NO₂ | Asymmetric Stretch | 1510 - 1560 (Strong) | 1510 - 1560 (Weak) |

| NO₂ | Symmetric Stretch | 1340 - 1380 (Strong) | 1340 - 1380 (Strong) |

| C-H (Aromatic) | Stretching | 3000 - 3100 (Medium) | 3000 - 3100 (Strong) |

| C-H (Aliphatic) | Stretching | 2850 - 3000 (Medium) | 2850 - 3000 (Medium) |

| C-N | Stretching | 1200 - 1350 (Medium) | 1200 - 1350 (Weak) |

Electronic Spectroscopy (UV-Vis) for Electronic Structure and Reactive Intermediates

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. unl.pt The absorption of UV or visible light promotes electrons from a lower energy molecular orbital (like the Highest Occupied Molecular Orbital, HOMO) to a higher energy one (like the Lowest Unoccupied Molecular Orbital, LUMO). The wavelengths of maximum absorbance (λ_max) are characteristic of the molecule's conjugated system and chromophores.

The 1-(1-methylethyl)-5-nitro-2(1H)-pyridinone molecule contains a conjugated π-system and strong chromophores (the nitro group and the carbonyl group), which are expected to result in distinct absorption bands in the UV-Vis spectrum. The primary absorptions would likely correspond to π→π* transitions within the conjugated ring system and n→π* transitions involving the lone pair electrons on the carbonyl oxygen and nitro group oxygens. scispace.com The presence of the electron-withdrawing nitro group is expected to cause a bathochromic (red) shift, moving the absorption to longer wavelengths compared to the unsubstituted pyridinone core. This technique is also valuable for detecting and characterizing transient reactive intermediates that may form during a reaction, as these species often have unique electronic absorption spectra. researchgate.net

| Electronic Transition | Description | Expected Wavelength Range (λ_max) |

| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital within the conjugated system. | ~250 - 300 nm |

| n → π | Excitation of a non-bonding electron (from O or N atoms) to a π antibonding orbital. | ~320 - 380 nm |

Computational and Theoretical Investigations of 1 1 Methylethyl 5 Nitro 2 1h Pyridinone

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and energetics of pyridinone systems. For the related compound, 5-nitro-2-pyridone, DFT calculations have been employed to determine its optimized geometry, vibrational frequencies, and electronic properties. elsevierpure.com Methods such as B3LYP with basis sets like 6-311++G(d,p) are commonly used for these calculations. elsevierpure.com

Table 1: Representative DFT-Calculated Properties for Substituted Pyridinones

| Property | Typical Value Range for Nitropyridinones | Expected Influence of 1-(1-Methylethyl) Group |

| Dipole Moment (Debye) | 4 - 6 D | Slight increase due to the alkyl group's electron-donating nature. |

| HOMO Energy (eV) | -7.0 to -6.5 eV | Increase in energy (less negative). |

| LUMO Energy (eV) | -3.5 to -3.0 eV | Minor change, potentially a slight increase. |

| HOMO-LUMO Gap (eV) | 3.5 - 4.0 eV | Slight decrease, suggesting increased reactivity. |

Note: The values presented are illustrative and based on general trends observed in related compounds. Specific calculations for 1-(1-methylethyl)-5-nitro-2(1H)-pyridinone are required for precise data.

Molecular Dynamics Simulations for Solution-Phase Behavior and Conformational Dynamics

Molecular Dynamics (MD) simulations are instrumental in understanding the behavior of molecules in solution, including their conformational dynamics and interactions with solvent molecules. For 1-(1-methylethyl)-5-nitro-2(1H)-pyridinone, MD simulations would be particularly useful for exploring the rotational freedom of the isopropyl group and its influence on the solvation shell.

While specific MD studies on this compound are not documented, general principles suggest that in a polar solvent like water or methanol (B129727), the nitro group and the carbonyl oxygen would form hydrogen bonds, influencing the molecule's orientation at the solvent interface. The hydrophobic isopropyl group would likely favor conformations that minimize its interaction with polar solvent molecules. The dynamics of these interactions, occurring on the picosecond to nanosecond timescale, are crucial for understanding the compound's solubility and transport properties.

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical methods are essential for elucidating reaction mechanisms by mapping potential energy surfaces and identifying transition states. nih.gov For pyridinone derivatives, these studies can shed light on various reactions, including electrophilic and nucleophilic substitutions. The nitro group in 1-(1-methylethyl)-5-nitro-2(1H)-pyridinone deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution.

Computational studies on related nitroaromatic compounds often focus on the mechanisms of these substitution reactions. researchgate.net The calculation of transition state geometries and their corresponding activation energies can predict the feasibility and regioselectivity of such reactions. ucsb.edu For 1-(1-methylethyl)-5-nitro-2(1H)-pyridinone, theoretical investigations could explore, for example, the mechanism of nucleophilic displacement of the nitro group, a common reaction for activated nitroaromatics. These calculations would involve locating the Meisenheimer complex intermediate and the transition states leading to its formation and decomposition.

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, particularly DFT, are widely used to predict various spectroscopic properties, including NMR, IR, and UV-Vis spectra. elsevierpure.comijcce.ac.ir For the parent compound, 5-nitro-2-pyridone, calculated ¹H and ¹³C NMR chemical shifts, using methods like the Gauge-Including Atomic Orbital (GIAO) approach, show good agreement with experimental data. elsevierpure.com Similarly, calculated vibrational frequencies can be correlated with experimental IR and Raman spectra to aid in the assignment of spectral bands. elsevierpure.com

For 1-(1-methylethyl)-5-nitro-2(1H)-pyridinone, such calculations would predict the chemical shifts of the isopropyl protons and carbons, as well as the shifts in the pyridinone ring protons due to the N-substitution. The calculated IR spectrum would show characteristic peaks for the C=O stretch, the N-O stretches of the nitro group, and vibrations associated with the isopropyl group. Time-dependent DFT (TD-DFT) could be employed to predict the electronic transitions responsible for its UV-Vis absorption spectrum. ijcce.ac.ir

Table 2: Predicted Spectroscopic Data for 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone based on Analogous Systems

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | Signals for pyridinone ring protons, a septet for the isopropyl CH, and a doublet for the isopropyl CH₃ groups. |

| ¹³C NMR | Resonances for the pyridinone ring carbons (including the carbonyl carbon), and signals for the isopropyl carbons. |

| IR Spectroscopy | Strong absorption for C=O stretching, characteristic bands for symmetric and asymmetric NO₂ stretching. |

| UV-Vis Spectroscopy | Absorption maxima in the UV region, influenced by π-π* and n-π* transitions of the nitropyridinone chromophore. |

Theoretical Analysis of Tautomerism in Pyridinone Systems

Pyridinone systems can exist in tautomeric forms, most commonly the keto (lactam) and enol (lactim) forms. nih.gov For 2-pyridones, the lactam form is generally favored, especially in polar solvents. nih.gov The presence of a substituent at the nitrogen atom, as in 1-(1-methylethyl)-5-nitro-2(1H)-pyridinone, precludes the most common lactam-lactim tautomerism involving the N-H proton.

However, other tautomeric forms, such as those involving the nitro group (aci-nitro tautomer), could be theoretically investigated. Computational studies can quantify the relative energies of these tautomers in both the gas phase and in solution, providing insight into their relative stabilities and the equilibrium constants for their interconversion. comporgchem.com For 5-nitro-2-pyridone, the keto tautomer is found to be more stable than the enol form. elsevierpure.com It is highly probable that the lactam form of 1-(1-methylethyl)-5-nitro-2(1H)-pyridinone is the overwhelmingly dominant species under normal conditions.

Frontier Molecular Orbital Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of chemical species by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orglibretexts.org The energies and spatial distributions of these orbitals provide insights into the molecule's nucleophilic and electrophilic character. libretexts.org

Applications of 1 1 Methylethyl 5 Nitro 2 1h Pyridinone in Non Biological Chemical Science

Role as a Versatile Synthon in Complex Organic Molecule Synthesis

Pyridinone scaffolds are valuable building blocks, or synthons, in organic synthesis due to their inherent reactivity and the possibility for diverse functionalization. nih.gov The presence of a nitro group in 1-(1-methylethyl)-5-nitro-2(1H)-pyridinone further enhances its utility as a synthon for constructing complex organic molecules. Nitropyridines are recognized as convenient precursors for a wide array of heterocyclic systems. nih.gov

The electron-withdrawing nature of the nitro group activates the pyridinone ring, making it susceptible to nucleophilic aromatic substitution reactions. This allows for the introduction of various functional groups at positions ortho and para to the nitro group. Furthermore, the nitro group itself can be readily transformed into other functional groups, such as amines, which can then participate in a variety of subsequent reactions, including cyclization and condensation reactions to form fused heterocyclic systems. For instance, the reduction of the nitro group to an amino group would provide a key intermediate for the synthesis of various polyheterocyclic compounds.

The general reactivity of nitropyridines and pyridones suggests that 1-(1-methylethyl)-5-nitro-2(1H)-pyridinone could be employed in multicomponent reactions, which are efficient processes that allow for the construction of complex molecules in a single step. researchgate.net For example, it could potentially react with various nucleophiles and electrophiles in a controlled manner to yield highly substituted pyridine (B92270) derivatives.

Table 1: Potential Transformations of 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone as a Synthon

| Reaction Type | Reagents and Conditions | Potential Product |

| Nucleophilic Aromatic Substitution | Various nucleophiles (e.g., alkoxides, amines) | Substituted 5-nitro-2(1H)-pyridinone derivatives |

| Nitro Group Reduction | Reducing agents (e.g., H₂, Pd/C; SnCl₂, HCl) | 5-Amino-1-(1-methylethyl)-2(1H)-pyridinone |

| Cyclization Reactions | Following nitro group reduction and further functionalization | Fused heterocyclic systems (e.g., pyrido[2,3-b]pyrazines) |

| Cross-Coupling Reactions | Palladium or other transition metal catalysts | Aryl- or heteroaryl-substituted pyridinones |

Coordination Chemistry and Ligand Development for Metal Catalysis

Pyridinone derivatives are known to act as effective ligands in coordination chemistry, forming stable complexes with a variety of transition metals. innovareacademics.in The presence of both a nitrogen atom and an exocyclic oxygen atom in the 2-pyridinone ring system allows for chelation, which enhances the stability of the resulting metal complexes.

The 2-pyridinone moiety can coordinate to metal centers in several ways, most commonly as a bidentate ligand through the nitrogen and oxygen atoms. This forms a stable five-membered chelate ring. The electronic properties of the pyridinone ligand, and thus the properties of the resulting metal complex, can be tuned by the substituents on the pyridinone ring. The electron-withdrawing nitro group in 1-(1-methylethyl)-5-nitro-2(1H)-pyridinone would be expected to decrease the electron density on the pyridinone ring, thereby affecting the ligand's donor properties and the stability of the metal-ligand bond.

Transition metal complexes of pyridinone-based ligands have been synthesized with a range of metals, including but not limited to copper, nickel, cobalt, and rhodium. acs.orgjscimedcentral.com The geometry of these complexes can vary from square planar to octahedral, depending on the metal ion, its oxidation state, and the other ligands present in the coordination sphere.

Metal complexes containing pyridinone-based ligands have shown catalytic activity in a variety of organic transformations. For example, rhodium complexes with pyridinone-containing ligands have been used in the catalytic oxidative coupling of acrylamides and alkynes. innovareacademics.in The catalytic activity of these complexes is influenced by the electronic and steric properties of the ligands.

The coordination of 1-(1-methylethyl)-5-nitro-2(1H)-pyridinone to a metal center could generate a catalyst with unique reactivity. The electron-withdrawing nitro group could enhance the Lewis acidity of the metal center, potentially increasing its catalytic activity in reactions such as Friedel-Crafts alkylations or Diels-Alder reactions. Furthermore, the chirality of some pyridinone-based ligands has been exploited in asymmetric catalysis. While 1-(1-methylethyl)-5-nitro-2(1H)-pyridinone is not chiral itself, its derivatives could be designed to be chiral and used in enantioselective catalysis.

Table 2: Potential Catalytic Applications of Metal Complexes of 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone

| Reaction Type | Metal Center | Potential Role of the Ligand |

| C-C Coupling Reactions | Pd, Rh, Cu | Stabilizing the active catalytic species and influencing selectivity. nih.govnih.gov |

| Oxidation Reactions | Fe, Ru | Modulating the redox potential of the metal center. |

| Lewis Acid Catalysis | Various | Enhancing the Lewis acidity of the metal center. |

| Asymmetric Catalysis | Chiral derivatives | Providing a chiral environment for enantioselective transformations. |

Exploration in Materials Science as Building Blocks or Precursors

The rigid, planar structure of the pyridinone ring makes it an attractive building block for the synthesis of functional materials. Pyridine-containing polymers are of interest for a variety of applications, including the capture of contaminants and the self-assembly of block copolymers. chemrxiv.org

The functional groups on 1-(1-methylethyl)-5-nitro-2(1H)-pyridinone offer several handles for polymerization. For example, the nitro group could be reduced to an amine, which could then be used in the synthesis of polyamides or polyimides. Alternatively, the pyridinone ring could be functionalized with polymerizable groups, such as vinyl or acetylene (B1199291) moieties, to allow for its incorporation into polymers via addition or condensation polymerization. The resulting polymers would be expected to have unique thermal and electronic properties due to the presence of the pyridinone units. For instance, the high nitrogen content and aromatic nature of the pyridinone ring could lead to materials with high thermal stability and potential applications in electronics.

Advanced Analytical Method Development for Environmental or Industrial Monitoring (excluding biological samples)

Nitroaromatic compounds are a class of chemicals that are of significant environmental concern due to their toxicity and persistence. researchgate.net As such, there is a need for sensitive and selective analytical methods for their detection and quantification in environmental and industrial samples.

Given its structure as a nitroaromatic compound, 1-(1-methylethyl)-5-nitro-2(1H)-pyridinone could serve as a target analyte in the development of new analytical methods. Techniques such as high-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometry (MS) detection, and gas chromatography (GC) with electron capture detection (ECD) or MS detection, are commonly used for the analysis of nitroaromatic compounds. cdc.govnih.gov

The development of a specific analytical method for 1-(1-methylethyl)-5-nitro-2(1H)-pyridinone would involve optimizing the extraction of the compound from the sample matrix (e.g., soil, water, or industrial effluent), followed by separation and detection. The unique spectroscopic properties of the compound, such as its UV-visible absorption spectrum and its mass fragmentation pattern, would be key to developing a selective and sensitive method.

Applications in Nucleic Acid Chemistry and Synthetic Genetic Polymers (as an unnatural nucleobase)

The structural similarity of the pyridinone ring to the natural pyrimidine (B1678525) nucleobases (thymine and cytosine) has led to the exploration of pyridinone derivatives as unnatural nucleobases in synthetic genetic polymers. nih.govlmaleidykla.lt The goal of this research is to expand the genetic alphabet beyond the four natural bases, which could lead to new biological functions and applications in biotechnology.

For a synthetic nucleobase to be functional, it must be able to be incorporated into a DNA or RNA strand by a polymerase enzyme and must be able to form a stable and selective base pair with a complementary unnatural nucleobase. Pyridin-2-one has been shown to be incorporated into DNA by some DNA polymerases and can form a base pair with 2-amino-6-(2-thienyl)purine. nih.govwikipedia.org

The substituents on the pyridinone ring can be varied to fine-tune its base-pairing properties. The nitro group at the 5-position of 1-(1-methylethyl)-5-nitro-2(1H)-pyridinone would significantly alter its electronic properties and hydrogen bonding capabilities compared to an unsubstituted pyridinone. This could potentially lead to novel base-pairing interactions. The isopropyl group at the 1-position would take the place of the sugar-phosphate backbone attachment point in a natural nucleoside. Further chemical modification would be necessary to attach a deoxyribose or ribose sugar to the pyridinone ring to create a nucleoside analog that could be incorporated into a synthetic genetic polymer. nih.gov

Future Research Directions and Unaddressed Challenges in 1 1 Methylethyl 5 Nitro 2 1h Pyridinone Chemistry

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency and Selectivity

The development of efficient, selective, and sustainable synthetic methods for highly functionalized pyridinones is a continuous endeavor in organic chemistry. For 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone, future research will likely focus on several key areas:

Green Chemistry Approaches: Traditional synthetic routes often involve harsh reaction conditions and the use of hazardous reagents. Future methodologies will increasingly emphasize green chemistry principles, such as the use of environmentally benign solvents, catalytic reactions, and energy-efficient processes like microwave-assisted synthesis. One-pot multicomponent reactions, which combine multiple synthetic steps into a single operation, are particularly promising for improving efficiency and reducing waste.

Novel Catalytic Systems: The exploration of new catalysts is crucial for enhancing reaction rates and selectivity. This includes the development of novel biocatalysts, such as engineered enzymes, that can operate under mild conditions with high specificity. Furthermore, advancements in catalysis may lead to more direct and atom-economical routes to the target molecule, avoiding the need for extensive protecting group strategies.

Alternative Feedstocks and Reagents: A shift towards more sustainable and readily available starting materials is a key aspect of modern synthetic chemistry. Research into utilizing renewable feedstocks and developing greener reagents for the synthesis of the pyridinone core and for the introduction of the isopropyl and nitro functionalities will be a significant area of focus.

Enhanced Selectivity in Functionalization: Achieving high regioselectivity and stereoselectivity in the synthesis of complex pyridinone derivatives remains a challenge. Future research will aim to develop synthetic methods that offer precise control over the placement of substituents on the pyridinone ring, which is critical for fine-tuning the compound's properties.

| Synthetic Strategy | Key Advantages | Future Research Focus |

| Multicomponent Reactions | High efficiency, atom economy, reduced reaction times | Development of new MCRs for diverse pyridinone scaffolds. |

| Microwave-Assisted Synthesis | Reduced energy consumption, faster reaction rates | Optimization of microwave protocols for specific pyridinone targets. |

| Biocatalysis | High selectivity, mild reaction conditions | Engineering enzymes for the synthesis of non-natural pyridinone derivatives. |

| Sustainable Solvents | Reduced environmental impact, improved safety | Exploration of deep eutectic solvents and supercritical fluids. |

Exploration of Undiscovered Reactivity Modes and Mechanistic Pathways

The electron-withdrawing nature of the nitro group at the 5-position, combined with the steric and electronic effects of the N-isopropyl group, imparts unique reactivity to 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone. While the general reactivity of nitropyridinones is understood to involve susceptibility to nucleophilic attack and participation in cycloaddition reactions, many specific aspects remain to be explored.

Nucleophilic Aromatic Substitution (SNAr): The nitro group strongly activates the pyridinone ring towards nucleophilic attack. Future research should systematically investigate the reactions of 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone with a wide range of nucleophiles to explore the scope and limitations of SNAr reactions at various positions on the ring. Mechanistic studies, including kinetic and computational analyses, will be crucial for understanding the factors that govern regioselectivity.

Cycloaddition Reactions: The electron-deficient nature of the pyridinone ring makes it a potential dienophile in Diels-Alder reactions. Investigating the cycloaddition chemistry of 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone with various dienes could lead to the synthesis of novel and complex fused heterocyclic systems.

Transition Metal-Catalyzed Cross-Coupling Reactions: The C-H bonds of the pyridinone ring can be targeted for functionalization using transition metal catalysis. Future work should focus on developing selective C-H activation methods to introduce new functional groups at specific positions, which is a significant challenge due to the presence of multiple C-H bonds with different reactivities.

Photochemical Reactivity: The presence of the nitro group suggests that 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone may exhibit interesting photochemical reactivity. Exploring its behavior under photochemical conditions could uncover novel reaction pathways and lead to the synthesis of unique molecular architectures.

Integration of Machine Learning and Artificial Intelligence for Predicting Compound Reactivity and Properties

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes. For 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone and its derivatives, these computational tools offer significant potential.

Predicting Reactivity and Reaction Outcomes: ML models can be trained on large datasets of chemical reactions to predict the reactivity of specific functional groups and the likely outcomes of new reactions. This can accelerate the discovery of new synthetic routes and the optimization of reaction conditions for 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of pyridinone derivatives with their chemical and physical properties. frontiersin.org This can guide the design of new compounds with desired characteristics, such as specific solubility, stability, or electronic properties.

In Silico Screening of Properties: Computational methods, such as Density Functional Theory (DFT), can be used to calculate a wide range of properties for 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone, including its electronic structure, reactivity indices, and spectroscopic signatures. These in silico predictions can provide valuable insights into the compound's behavior and guide experimental investigations.

| Computational Approach | Application in Pyridinone Chemistry | Potential Impact |

| Machine Learning | Predicting reaction yields and identifying optimal synthetic routes. | Accelerated discovery of new synthetic methodologies. |

| QSAR Modeling | Correlating molecular structure with physicochemical properties. | Rational design of pyridinone derivatives with tailored properties. |

| DFT Calculations | Understanding electronic structure and predicting reactivity. | Gaining fundamental insights into mechanistic pathways. |

Challenges in Site-Selective Functionalization of Complex Pyridinone Derivatives

The selective functionalization of the pyridinone ring presents a significant challenge due to the presence of multiple reactive sites. In the case of 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone, the interplay of the bulky N-isopropyl group and the electron-withdrawing nitro group creates a complex reactivity landscape.

Controlling Regioselectivity: The pyridinone ring has several non-equivalent C-H bonds (at the C-3, C-4, and C-6 positions) that can potentially be functionalized. The electronic and steric effects of the existing substituents will influence the reactivity of these positions. For example, the positions ortho and para to the nitro group are expected to be more electron-deficient and thus more susceptible to nucleophilic attack. Overcoming the challenge of selectively targeting a single position is a key area for future research.

Steric Hindrance: The bulky 1-methylethyl (isopropyl) group at the nitrogen atom can sterically hinder access to adjacent positions, particularly the C-6 position. This steric hindrance can be both a challenge and an opportunity, as it may be exploited to direct functionalization to less hindered sites.

Directing Group Strategies: The use of directing groups is a powerful strategy for achieving site-selective C-H functionalization. Future research could explore the development of removable directing groups that can be temporarily installed on the pyridinone ring to guide the introduction of new functional groups to a specific position.

Potential for Applications in Emerging Chemical Technologies (non-biological focus)

While the majority of research on pyridinone derivatives has focused on their biological applications, the unique electronic and structural features of 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone suggest potential for its use in various non-biological emerging chemical technologies. However, it is important to note that specific research in these areas for this particular compound is currently limited.

Materials Science: The presence of a nitro group, which is a known chromophore, and the conjugated pyridinone ring system could impart interesting optical and electronic properties to materials incorporating this molecule. Potential applications could include the development of novel dyes, pigments, or functional organic materials. The ability to tune the electronic properties through further functionalization could lead to materials with tailored absorption and emission characteristics.

Catalysis: Pyridinone scaffolds can act as ligands for transition metals. The specific steric and electronic environment provided by the N-isopropyl and 5-nitro substituents could lead to the development of novel catalysts with unique reactivity and selectivity in various organic transformations.

Electronics: Organic molecules with defined electronic properties are of great interest for applications in organic electronics. The electron-deficient nature of the 5-nitropyridinone ring suggests that this compound or its derivatives could be explored as components in organic semiconductors or other electronic devices. Further research would be needed to investigate its charge transport properties and stability in such applications.

The exploration of these non-biological applications represents a significant and largely untapped area of research for 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone and related compounds, offering exciting possibilities for future discoveries.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.